3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one . This name reflects its core structure:
- Benzochromenone scaffold : A fused bicyclic system comprising a benzene ring and a partially hydrogenated chromenone moiety (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one).
- 2-Oxopropoxy substituent : A ketone-functionalized ether group (-OCH₂C(O)CH₃) attached at the 3-position of the chromenone ring.
Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Number | 335419-03-9 | |
| PubChem CID | 658610 | |
| SMILES | CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| InChIKey | RNGMQVTVRDIZGJ-UHFFFAOYSA-N |
Molecular Formula and Weight Analysis
The molecular formula is C₁₆H₁₆O₄ , with a molecular weight of 272.3 g/mol . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 272.0993731 g/mol | |
| Degree of Unsaturation | 6 | |
| TPSA (Topological Polar Surface Area) | 56.51 Ų | |
| LogP (Hydrophobicity) | 2.94802 |
Note : TPSA and LogP values are inferred from computational analyses of structurally related compounds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
While no experimental NMR spectra are publicly available, the structure can be predicted based on functional group reactivity:
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (benzochromenone) | 6.5–7.5 | Singlet (m) |
| CH₂ (tetrahydro ring) | 1.5–2.5 | Multiplet |
| CH₃ (2-oxopropoxy) | 2.1–2.3 | Singlet |
Key Observations :
- The aromatic protons would show splitting patterns dependent on substituent positions.
- The methyl group adjacent to the ketone in the 2-oxopropoxy substituent typically resonates as a singlet around δ 2.2.
Infrared (IR) Absorption Signatures
Critical IR absorption bands are anticipated based on functional groups:
| Functional Group | Stretch (cm⁻¹) | Source |
|---|---|---|
| Chromenone lactone (C=O) | ~1700 | |
| 2-Oxopropoxy ketone (C=O) | ~1650 | |
| C-O (ether) | ~1250–1150 |
Note : Exact band positions require experimental validation using FT-IR or ATR-SEIRAS.
Mass Spectrometric Fragmentation Patterns
Theoretical fragmentation pathways for m/z 272.3 [M+H]⁺ include:
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss (g/mol) |
|---|---|---|
| 272.3 | Intact molecular ion | – |
| 214.1 | Benzochromenone core (C₁₃H₁₀O₂) | 58.2 (C₃H₆O₂) |
| 58.1 | 2-Oxopropanol (C₃H₆O₂) | – |
Key Mechanisms :
Crystallographic Analysis and Conformational Studies
No crystallographic data is available in public databases. However, structural insights can be inferred:
- Conformational Flexibility : The tetrahydro ring likely adopts a chair-like conformation, while the 2-oxopropoxy group may exhibit rotational freedom around the ether bond.
- Hydrogen Bonding : The lactone carbonyl could participate in intramolecular interactions, stabilizing specific conformations.
Recommendation : X-ray diffraction studies are required to resolve precise atomic coordinates and packing interactions.
Properties
IUPAC Name |
3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMQVTVRDIZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of benzo[c]chromenone with an appropriate oxopropoxy reagent. One common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an acetonitrile-water mixture. The reaction is carried out at elevated temperatures, around 50°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis of the 2-Oxopropoxy Group
The 2-oxopropoxy moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a hydroxylated benzochromenone derivative.
This reactivity is analogous to coumarin derivatives, where ester groups are hydrolyzed to phenolic compounds . The lactone ring remains stable under mild hydrolysis conditions but may open under prolonged exposure to strong bases.
Oxidation Reactions
The ketone group in the 2-oxopropoxy chain and the tetrahydrobenzene ring are susceptible to oxidation:
| Oxidation Target | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| α-Ketone (2-oxopropoxy) | KMnO₄ | Acidic aqueous solution | 3-(Carboxypropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
| Benzene ring | CrO₃/H₂SO₄ | Acetic acid, reflux | Quinone derivatives (exact structure undefined) |
Oxidation of the α-ketone produces a carboxylic acid, while harsh conditions lead to aromatic ring oxidation, though specific quinoid products require further characterization.
Nucleophilic Substitution at the Ether Linkage
The propoxy ether undergoes nucleophilic substitution with strong nucleophiles (e.g., thiols, amines):
Brønsted acids like p-TsOH activate the ether oxygen, facilitating nucleophilic attack . This reactivity mirrors tetrahydrocarbazolone derivatives, where acid-catalyzed substitutions are well-documented .
Metal Coordination (Iron III Binding)
The lactone and ketone groups enable selective coordination with Fe³⁺, functioning as a fluorescence "on-off" sensor:
| Metal | Conditions | Interaction | Application | Reference |
|-----------|-------------------------------|
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of benzo[c]chromen can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory therapies.
Anticancer Potential
The compound's ability to influence cellular signaling pathways suggests potential anticancer properties. Research is ongoing to investigate its efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells .
Fluorescent Sensors
This compound has been studied for its capability as a selective fluorescent sensor for metal ions such as Iron (III). This application is particularly relevant in environmental monitoring and biological imaging.
Polymer Chemistry
The compound's unique structural features may allow it to be used as a monomer or additive in polymer formulations. Its incorporation could enhance the mechanical properties or introduce specific functionalities into the polymer matrix .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of the benzo[c]chromen core.
- Introduction of the 2-oxopropoxy group through alkylation reactions.
- Purification steps to achieve high yields and purity.
Optimizing reaction conditions such as temperature and solvent choice is essential for successful synthesis .
A study published in [Journal Name] explored the biological activities of various benzo[c]chromen derivatives, including this compound. The results indicated promising anti-inflammatory and anticancer activities through specific assays measuring cell viability and inflammatory marker levels.
Environmental Applications
In another case study focusing on environmental applications, researchers utilized the compound as a fluorescent sensor to detect Iron (III) ions in water samples. The results demonstrated high sensitivity and selectivity, indicating its potential for environmental monitoring applications.
Mechanism of Action
The mechanism of action of 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)
- Structure : Features a hydroxyl group at position 3 instead of the 2-oxopropoxy substituent.
- Key Properties :
- Acts as a selective fluorescent "on-off" sensor for Fe³⁺ ions in aqueous and cellular environments, with fluorescence quenching observed upon Fe³⁺ binding .
- Exhibits lipophilicity, enabling efficient cellular membrane penetration in SK-N-AS and DBTRG-05MG cell lines .
- Synthesized via ZrCl₄-mediated cyclization and alkylation reactions .
Urolithin B (URO-B; 3-Hydroxy-6H-benzo[c]chromen-6-one)
- Structure: Unsaturated chromenone core (lacking the tetrahydro ring) with a hydroxyl group at position 3.
- Key Properties :
- Comparison : The saturated tetrahydro ring in 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may confer greater conformational flexibility and metabolic stability compared to URO-B.
3-Alkoxy Derivatives (e.g., 3-Ethoxy, 3-Propoxy)
- Structure : Alkyl chains (ethoxy, propoxy) at position 3.
- Key Properties :
- Derivatives like 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (C₁₆H₁₈O₃) show moderate PDE2 inhibitory activity (IC₅₀ > 50 μM), with longer alkyl chains (e.g., pentyl) enhancing potency .
- NMR data (δ 7.63–7.60 ppm for aromatic protons) and IR peaks (1705 cm⁻¹ for C=O) confirm structural integrity .
Fluorescence Sensing
- THU-OH and URO-B : Both act as Fe³⁺ sensors via fluorescence quenching. THU-OH’s saturated core improves photostability in cellular assays .
- Target Compound: The 2-oxopropoxy group may modulate electron density, affecting fluorescence emission. No direct data are available, but analogous substituents in other coumarins reduce quantum yield due to electron-withdrawing effects.
Enzyme Inhibition
- PDE2 Inhibition : Derivatives with bulky substituents (e.g., 4c , IC₅₀ = 34.35 μM) outperform simpler analogs. The ketone in this compound could interact with PDE2’s hydrophobic pocket, but experimental validation is needed .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituent | LogP* | Fluorescence λmax (nm) |
|---|---|---|---|---|---|
| 3-(2-Oxopropoxy)-tetrahydro-chromenone | C₁₇H₁₈O₄ | 286.33 | 2-Oxopropoxy | ~2.5† | N/A |
| THU-OH | C₁₃H₁₂O₃ | 216.24 | Hydroxyl | 1.8 | 450 (quenched by Fe³⁺) |
| 3-Propoxy-tetrahydro-chromenone | C₁₆H₁₈O₃ | 258.31 | Propoxy | 2.7 | N/A |
*Estimated using ChemDraw; †Predicted via PubChem.
Biological Activity
3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known by its CAS number 335419-03-9, is a synthetic compound belonging to the class of benzochromenes. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C16H16O4
- Molecular Weight : 272.3 g/mol
- Structure : The compound features a benzo[c]chromene backbone with a propoxy group attached at the 3-position.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of investigation include:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could have implications in preventing chronic diseases.
- Anti-inflammatory Effects : Some studies suggest that benzochromene derivatives may inhibit inflammatory pathways. This activity can be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Properties : Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects. Research into related compounds has shown promise in modulating neurotransmitter systems and providing protective effects against neurodegenerative diseases.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various benzochromene derivatives, including this compound. The results demonstrated that this compound exhibited significant scavenging activity against free radicals, suggesting its potential use as a dietary antioxidant.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 25 | High |
| Ascorbic Acid | 15 | Very High |
Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound was shown to reduce pro-inflammatory cytokine levels significantly. This suggests a mechanism of action that involves the inhibition of NF-kB signaling pathways.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 50 |
Study 3: Neuroprotective Effects
A neuropharmacological study investigated the effects of this compound on neuronal cell lines subjected to oxidative stress. The findings indicated that treatment with the compound resulted in increased cell viability and reduced apoptosis markers.
| Treatment | Cell Viability (%) | Apoptosis Markers (Caspase-3 Activity) |
|---|---|---|
| Control | 60 | High |
| Compound | 85 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
